

# IUPAC name hexan-2-ylcyclopropane

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## Compound of Interest

Compound Name: 2-Cyclopropylhexane

Cat. No.: B13801644

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An In-depth Technical Guide to Hexan-2-ylcyclopropane for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of hexan-2-ylcyclopropane, a saturated hydrocarbon featuring a cyclopropane ring substituted with a hexan-2-yl group. The unique structural and electronic properties of the cyclopropane moiety make it a valuable motif in medicinal chemistry, contributing to enhanced metabolic stability, improved target binding potency, and the generation of novel chemotypes.<sup>[1]</sup> This document outlines the physicochemical properties, a potential synthetic route, spectroscopic characterization, and potential applications of hexan-2-ylcyclopropane in drug development.

## Physicochemical Properties

Currently, experimentally determined physicochemical data for hexan-2-ylcyclopropane is limited. The following table summarizes the computed properties available in public databases.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>18</sub>	PubChem CID: 138892[2]
Molecular Weight	126.24 g/mol	PubChem CID: 138892[2]
XLogP3-AA	4.3	PubChem CID: 92172405[3]
Hydrogen Bond Donor Count	0	PubChem CID: 92172405[3]
Hydrogen Bond Acceptor Count	0	PubChem CID: 92172405[3]
Rotatable Bond Count	4	PubChem CID: 92172405[3]
Exact Mass	126.140850574 Da	PubChem CID: 92172405[3]
Topological Polar Surface Area	0 Å <sup>2</sup>	PubChem CID: 92172405[3]

## Synthesis of Hexan-2-ylcyclopropane

A plausible synthetic route for hexan-2-ylcyclopropane is via an intramolecular nickel-catalyzed cross-electrophile coupling of a 1,3-diol derivative, as reported for the synthesis of other alkylcyclopropanes.[2][4] This method involves the conversion of a 1,3-diol to a 1,3-dimesylate, which then undergoes cyclization.

## Experimental Protocol: Nickel-Catalyzed Synthesis of Alkylcyclopropanes

This protocol is adapted from the work of Sanford et al. (2020) for the synthesis of alkylcyclopropanes from 1,3-dimesylates.[2]

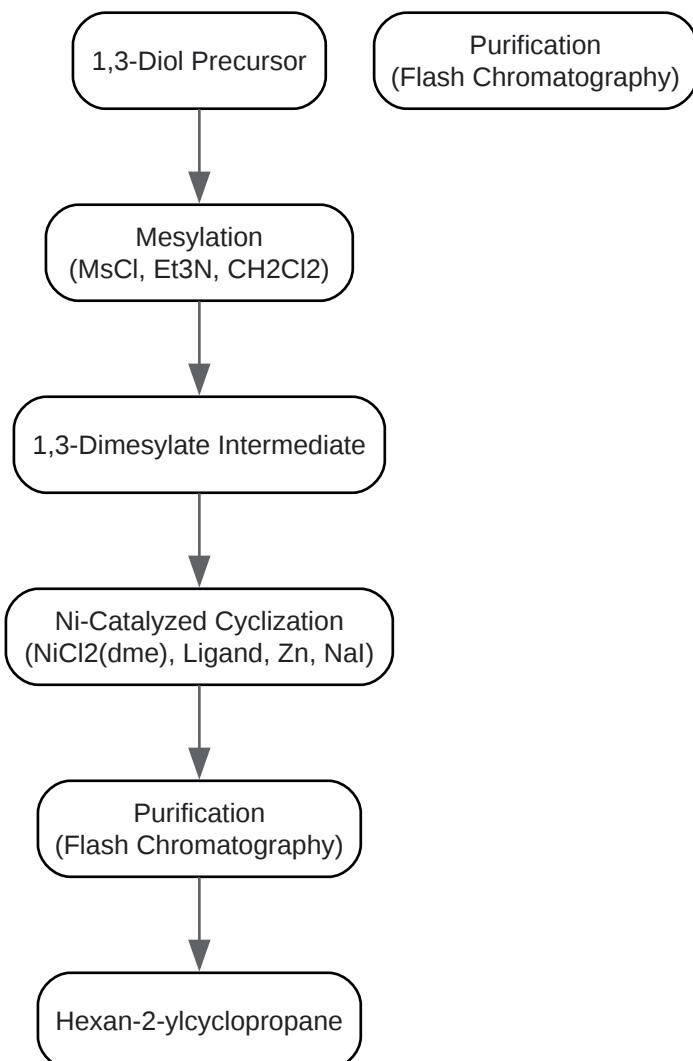
### Step 1: Synthesis of the 1,3-Dimesylate Precursor

- To a solution of the corresponding 1,3-diol (1.0 equiv) in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) at 0 °C, add triethylamine (2.5 equiv).
- Slowly add methanesulfonyl chloride (2.2 equiv) to the solution.
- Allow the reaction to warm to room temperature and stir for 12 hours.

- Quench the reaction with a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ).
- Extract the aqueous layer with  $\text{CH}_2\text{Cl}_2$  (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure.
- Purify the crude product by flash chromatography on silica gel to yield the 1,3-dimesylate.

#### Step 2: Nickel-Catalyzed Cyclization

- To an oven-dried vial, add  $\text{NiCl}_2(\text{dme})$  (10 mol %) and the ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 10 mol %).
- Add the 1,3-dimesylate (1.0 equiv) and a reducing agent (e.g., zinc powder, 3.0 equiv).
- Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
- Add a suitable solvent (e.g., anhydrous dimethylacetamide) and a halide source (e.g., sodium iodide, 2.0 equiv).
- Stir the reaction mixture at a specified temperature (e.g., 80 °C) for 24 hours.
- Cool the reaction to room temperature and filter through a pad of celite, washing with diethyl ether.
- Wash the filtrate with water and brine, dry the organic layer over  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure.
- Purify the crude product by flash chromatography to obtain the desired alkylcyclopropane.



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Synthetic workflow for hexan-2-ylcyclopropane.

## Spectroscopic Characterization

Detailed experimental spectroscopic data for hexan-2-ylcyclopropane is not readily available. The following tables provide predicted <sup>1</sup>H and <sup>13</sup>C NMR data and expected mass spectrometry fragmentation patterns based on data for analogous alkylcyclopropanes.[\[5\]](#)

## Predicted <sup>1</sup>H and <sup>13</sup>C NMR Data

<sup>1</sup> H NMR	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Cyclopropyl Protons	-0.3 to 0.8	Multiplet	5H
Hexyl Chain (CH)	1.0 - 1.5	Multiplet	1H
Hexyl Chain (CH <sub>2</sub> )	1.2 - 1.6	Multiplet	8H
Hexyl Chain (CH <sub>3</sub> )	0.8 - 1.2	Multiplet	6H

<sup>13</sup> C NMR	Predicted Chemical Shift ( $\delta$ , ppm)
Cyclopropyl Carbons	5 - 20
Hexyl Chain Carbons	14 - 40

## Experimental Protocols for Spectroscopic Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy[5]

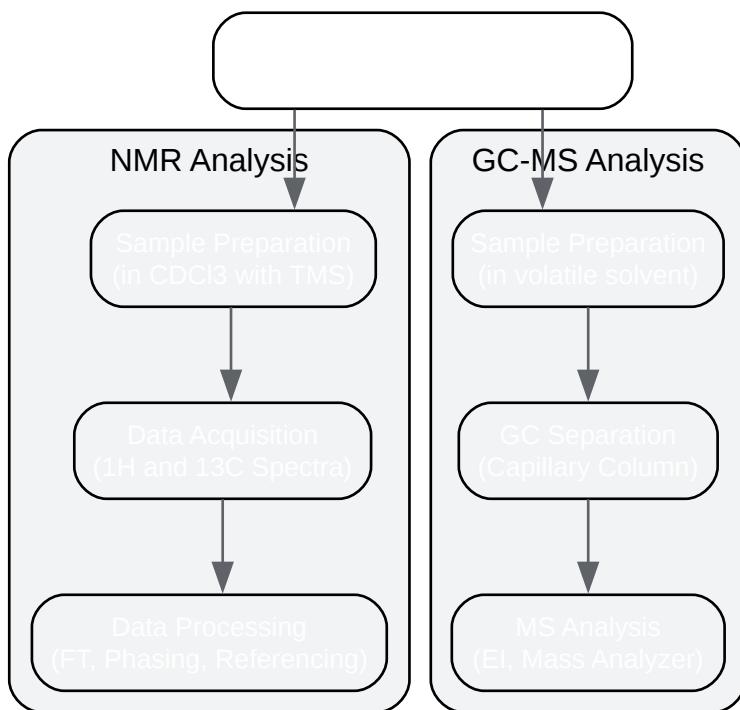
- Sample Preparation: Dissolve ~5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field spectrometer. For <sup>1</sup>H NMR, a standard single-pulse experiment is used. For <sup>13</sup>C NMR, a proton-decoupled experiment is typically employed.
- Data Processing: Process the raw data using appropriate software. The spectra are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal ( $\delta$  0.00 ppm).

### Gas Chromatography-Mass Spectrometry (GC-MS)[5]

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or hexane.
- GC Separation: Inject the sample into a GC equipped with a nonpolar capillary column (e.g., DB-5ms). A typical temperature program would be: initial temperature of 50 °C, hold for 2

minutes, then ramp to 250 °C at 10 °C/min.

- **MS Analysis:** The eluting compounds are ionized using electron ionization (EI) at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of, for example, 35-400 amu.



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Analytical workflow for spectroscopic characterization.

## Potential Applications in Drug Development

While specific biological activities of hexan-2-ylcyclopropane have not been reported, the incorporation of a cyclopropane ring is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates.

- **Metabolic Stability:** The cyclopropyl group can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug molecule.
- **Conformational Rigidity:** The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to improved binding affinity and selectivity for its biological target.<sup>[6]</sup>

- Physicochemical Properties: The introduction of a cyclopropane ring can alter lipophilicity and aqueous solubility, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).
- Novelty and Patentability: The use of cyclopropane-containing scaffolds can lead to the discovery of novel chemical entities with unique pharmacological profiles, providing opportunities for new intellectual property.[\[1\]](#)

Given these advantages, hexan-2-ylcyclopropane represents a potentially valuable building block for the synthesis of new drug candidates in various therapeutic areas. Its non-polar, aliphatic nature makes it suitable for exploring hydrophobic binding pockets in protein targets.

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## References

- 1. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nickel-Catalyzed Alkyl-Alkyl Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for the Synthesis of Alkylcyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [(2R)-hexan-2-yl]cyclopropane | C9H18 | CID 92172405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 5. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 6. Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry - American Chemical Society [acs.digitellinc.com]
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